N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Description
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, an ethylsulfanyl group at position 5, and a methyl-adamantane-1-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4OS/c1-2-29-21-26-25-19(27(21)18-5-3-17(23)4-6-18)13-24-20(28)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTCVFZXYJXUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Attachment of the Adamantane Moiety: The adamantane moiety can be attached through nucleophilic substitution reactions, often using adamantane derivatives such as adamantane-1-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, which may have applications in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Alkylsulfanyl Chain Length
A closely related analog, N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, differs only in the alkylsulfanyl chain length (propyl vs. ethyl). Studies on triazole-3-thione derivatives indicate that increasing alkyl chain length (e.g., methyl to decyl) enhances lipophilicity and alters biological activity. For instance, longer chains (e.g., heptyl or nonyl) in 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones improve antihypoxic activity in rodent models . However, excessive chain length may reduce solubility, as seen in compounds with decyl groups, which exhibit lower aqueous solubility compared to ethyl or propyl analogs .
Aryl Group Modifications
- 4-Bromophenyl vs. 3-Bromophenyl : Replacing the para-bromo substituent with a meta-bromo group (as in 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs) reduces steric hindrance and alters electronic interactions. This positional isomerism significantly impacts anticancer activity, with para-substituted derivatives showing superior binding to kinase targets in in silico studies .
- Phenyl vs. Methyl at Position 4 : Compounds like 5-(adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones (R = phenyl) exhibit higher melting points (e.g., 218–220°C) compared to methyl-substituted analogs (R = methyl, mp 195–197°C), likely due to enhanced π-π stacking interactions. The 4-bromophenyl group in the target compound may further increase thermal stability .
Adamantane Carboxamide Derivatives
The adamantane-1-carboxamide moiety is a common feature in several triazole derivatives. For example:
- 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (R = methyl or phenyl) share the adamantane group but lack the bromophenyl substituent. These compounds demonstrate antihypoxic activity at doses as low as 1/10 LD50, comparable to the reference drug Mexidol (100 mg/kg). The addition of bromophenyl in the target compound may enhance target specificity .
Physicochemical Properties
Table 1 compares key properties of selected analogs:
*Predicted using Lipinski’s rule of five.
Biological Activity
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound characterized by multiple functional groups that contribute to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure
The compound features several key structural elements:
- Adamantane Core : Provides a rigid framework that is beneficial for biological activity.
- Triazole Ring : Known for its role in various biological processes and as a pharmacophore in medicinal chemistry.
- Bromophenyl and Ethylsulfanyl Groups : These substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Protein Interactions : The compound might disrupt or stabilize protein-protein interactions, affecting various cellular processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar adamantane derivatives. For instance, compounds with similar structures have demonstrated broad-spectrum antibacterial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis and fungi like Candida albicans .
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Adamantane-linked isothiourea derivatives | Antibacterial | 0.5 - 2.0 | |
| N-[(Heteroaryl)methylene]adamantane derivatives | Antifungal | Moderate |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Ring : Achieved through reactions involving thiosemicarbazide.
- Nucleophilic Substitution : Introduction of the ethylsulfanyl group via nucleophilic substitution reactions.
- Triazole Ring Formation : Cyclization reactions involving hydrazine .
In Vitro Studies
In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from adamantane have been reported to possess IC50 values under 30 µM against several human cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
